molecular formula C26H23Cl2N3O B1675543 Linopirdine dihydrochloride CAS No. 113168-57-3

Linopirdine dihydrochloride

Katalognummer B1675543
CAS-Nummer: 113168-57-3
Molekulargewicht: 464.4 g/mol
InChI-Schlüssel: ZEVVHCGTTNRYOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linopirdine dihydrochloride is a blocker of KV7 (KCNQ) voltage-gated potassium channels . It blocks KV7.1 + 7.3 (KCNQ2 + 3) / M-currents (IC50 = 4 - 7 μM) and KV7.1 (KCNQ1) homomeric channels (IC50 = 8.9 μM) . It augments hippocampal ACh release and is a cognitive enhancer following oral administration in vivo .


Molecular Structure Analysis

The molecular formula of Linopirdine dihydrochloride is C26H23Cl2N3O . The molecular weight is 464.39 . The chemical name is 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride .


Chemical Reactions Analysis

Linopirdine dihydrochloride is a state-dependent inhibitor that favors the activated-subunit of neuronal Kv7/KCNQ channels . It increases the intracellular calcium concentration in HEK293 cells .


Physical And Chemical Properties Analysis

Linopirdine dihydrochloride is a solid . It is soluble to 100 mM in water and to 100 mM in DMSO . The storage conditions recommended are desiccation at room temperature .

Wissenschaftliche Forschungsanwendungen

Application in Neuroscience

Summary of the Application

Linopirdine dihydrochloride is known to be a putative cognition-enhancing drug with a novel mechanism of action . It has been found to block the KCNQ2/3 heteromer M current, disinhibiting acetylcholine release, and increasing hippocampal CA3-Schaffer collateral mediated glutamate release onto CA1 pyramidal neurons .

Methods of Application

The methods of application or experimental procedures involve the use of Linopirdine dihydrochloride to block the KCNQ2/3 heteromer M current . This process involves the administration of the compound and the observation of its effects on acetylcholine release and glutamate release .

Results or Outcomes

In a murine model, Linopirdine dihydrochloride was able to nearly completely reverse the senescence-related decline in cortical c-FOS . This effect was blocked by atropine and MK-801, suggesting Linopirdine dihydrochloride can compensate for the age-related decline in acetylcholine release .

Application in Pharmacology

Summary of the Application

Linopirdine dihydrochloride is a blocker of KV7 (KCNQ) voltage-gated potassium channels . It blocks KV7.1 + 7.3 (KCNQ2 + 3) / M-currents and KV7.1 (KCNQ1) homomeric channels .

Methods of Application

The methods of application involve the use of Linopirdine dihydrochloride to block KV7 (KCNQ) voltage-gated potassium channels . This process involves the administration of the compound and the observation of its effects on these channels .

Results or Outcomes

Linopirdine dihydrochloride augments hippocampal ACh release and is a cognitive enhancer following oral administration in vivo . It has been found to have an IC50 of 4 - 7 μM for KV7.1 + 7.3 (KCNQ2 + 3) / M-currents and an IC50 of 8.9 μM for KV7.1 (KCNQ1) homomeric channels .

Application in Dopamine Release

Summary of the Application

Linopirdine dihydrochloride has been shown to enhance the in vitro release of dopamine .

Methods of Application

The methods of application involve the use of Linopirdine dihydrochloride to enhance the release of dopamine . This process involves the administration of the compound and the observation of its effects on dopamine release .

Results or Outcomes

The enhanced release of dopamine may account for the activity Linopirdine dihydrochloride displays in behavioral models of learning and memory .

Application in 5-Hydroxytryptamine (5-HT) Release

Summary of the Application

Linopirdine dihydrochloride has been shown to enhance the in vitro release of 5-hydroxytryptamine (5-HT) .

Methods of Application

The methods of application involve the use of Linopirdine dihydrochloride to enhance the release of 5-HT . This process involves the administration of the compound and the observation of its effects on 5-HT release .

Results or Outcomes

The enhanced release of 5-HT may account for the activity Linopirdine dihydrochloride displays in behavioral models of learning and memory .

Application in γ-Aminobutyric Acid (GABA) Release

Summary of the Application

Linopirdine dihydrochloride has been shown to enhance the in vitro release of γ-aminobutyric acid (GABA) to a lesser extent .

Methods of Application

The methods of application involve the use of Linopirdine dihydrochloride to enhance the release of GABA . This process involves the administration of the compound and the observation of its effects on GABA release .

Results or Outcomes

The enhanced release of GABA may account for the activity Linopirdine dihydrochloride displays in behavioral models of learning and memory .

Application in Glutamate Release

Summary of the Application

Linopirdine dihydrochloride has been shown to enhance the in vitro release of glutamate to a lesser extent .

Methods of Application

The methods of application involve the use of Linopirdine dihydrochloride to enhance the release of glutamate . This process involves the administration of the compound and the observation of its effects on glutamate release .

Results or Outcomes

The enhanced release of glutamate may account for the activity Linopirdine dihydrochloride displays in behavioral models of learning and memory .

Zukünftige Richtungen

Research on Linopirdine dihydrochloride and related compounds is ongoing. For example, studies have identified novel KCNQ4 variants related to diverse auditory phenotypes . These variants may constitute therapeutic targets that can be manipulated by the PIP2 level and KCNQ-regulating drugs under the physiological context of heterozygous expression . This research contributes to the establishment of a genotype/mechanism-based therapeutic portfolio for DFNA2 .

Eigenschaften

IUPAC Name

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVHCGTTNRYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linopirdine dihydrochloride

Synthesis routes and methods

Procedure details

3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one (19 g) was converted to the dihydrochloride by treatment with 40 ml 25% hydrochloric acid in ethanol. To the mixture was added 50 ml isopropanol and the solution was heated to boiling. Boiling acetone was added until thick needles just started to form (total volume of solvents: 200-250 ml). The solution was allowed to cool to room temperature, then allowed to stand overnight at 0°. The solid was filtered and washed with cold isopropanol to yield 19.5 g (84%) of the title compound; m.p. 257°-8°. (Note: degree of drying has an effect on m.p. of the dihydrochloride; very slowly increasing the temperature of the melting point apparatus gives a melting point of 275°-276°). A second crop was obtained by evaporating the filtrate, dissolving the residue in isopropanol and adding approximately an equal volume of acetone; the mixture was allowed to sit overnight at room temperature, and then 6 hours at 0° C. to yield an additional 2.8 g, m.p. 252°-253°. Recrystallization yielded 2.4 g, of the second crop: m.p. 257°-258° C. The total dihydrochloride yield was 21.9 g (94%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linopirdine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Linopirdine dihydrochloride
Reactant of Route 3
Linopirdine dihydrochloride
Reactant of Route 4
Linopirdine dihydrochloride
Reactant of Route 5
Linopirdine dihydrochloride
Reactant of Route 6
Linopirdine dihydrochloride

Citations

For This Compound
46
Citations
Y Ramakrishna, M Manca, E Glowatzki, SG Sadeghi - Neuroscience, 2021 - Elsevier
… Activation of mAChRs by application of oxotremorine methiodide or inhibition of KCNQ channels by linopirdine dihydrochloride decreased voltage activated currents by ∼30%, …
Number of citations: 14 www.sciencedirect.com
A Martelli, L Testai, MC Breschi, K Lawson… - Pharmacological …, 2013 - Elsevier
… XE 991 dihydrochloride and linopirdine dihydrochloride (both from Tocris) were dissolved (… XE 991 dihydrochloride (67 μM), linopirdine dihydrochloride (67 μM) and 4-aminopyridine …
Number of citations: 135 www.sciencedirect.com
I Morecroft, A Murray, M Nilsen… - British journal of …, 2009 - Wiley Online Library
… Flupirtine maleate, linopirdine dihydrochloride, glibenclamide, capsaicin and 4-AP were purchased from Tocris Cookson (Bristol, UK). Retigabine was a gift from Astra Zeneca. Stock …
Number of citations: 76 bpspubs.onlinelibrary.wiley.com
S Joshi, V Sedivy, D Hodyc, J Herget… - Journal of Pharmacology …, 2009 - ASPET
Potassium channels are central to the regulation of pulmonary vascular tone. The smooth muscle cells of pulmonary artery display a background K + conductance with biophysical …
Number of citations: 144 jpet.aspetjournals.org
WW Wilkerson, RA Earl, JC Calabrese… - European journal of …, 1996 - Elsevier
Several series of α,α-disubstituted polycyclic compounds were found to enhance the stimulus-induced release of neurotransmitters, especially acetylcholine, in brain slices. This work …
Number of citations: 3 www.sciencedirect.com
J Jung, HB Choi, YI Koh, JH Rim, HJ Choi, SH Kim… - Scientific reports, 2018 - nature.com
Mutations in potassium voltage-gated channel subfamily Q member 4 (KCNQ4) are etiologically linked to a type of nonsyndromic hearing loss, deafness nonsyndromic autosomal …
Number of citations: 30 www.nature.com
V Sedivy, S Joshi, Y Ghaly, R Mizera… - … of Physiology-Lung …, 2015 - journals.physiology.org
… Linopirdine dihydrochloride and flupirtine maleate were purchased from Tocris Bioscience and prepared as 10 mM stock solutions dissolved, respectively, in water or DMSO. Aliquots of …
Number of citations: 44 journals.physiology.org
MS Seo, M Kang, JR An, R Heo, WK Jung… - European Journal of …, 2022 - Elsevier
… DPO-1 (a Kv1.5 channel blocker), guangxitoxin (a Kv2.1 channel blocker), and linopirdine dihydrochloride (a Kv7 channel blocker) were purchased from Tocris Cookson (Ellisville, MO, …
Number of citations: 1 www.sciencedirect.com
S Trenholm, GB Awatramani - Frontiers in cellular neuroscience, 2015 - frontiersin.org
Sensory deafferentation resulting from the loss of photoreceptors during retinal degeneration (rd) is often accompanied by a paradoxical increase in spontaneous activity throughout the …
Number of citations: 76 www.frontiersin.org
SY Lee, HB Choi, M Park, IS Choi, J An, A Kim… - … & Molecular Medicine, 2021 - nature.com
Loss-of-function variant in the gene encoding the KCNQ4 potassium channel causes autosomal dominant nonsyndromic hearing loss (DFNA2), and no effective pharmacotherapeutics …
Number of citations: 14 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.